1-Bromo-4-(tert-butylsulfanyl)benzene

Übersicht

Beschreibung

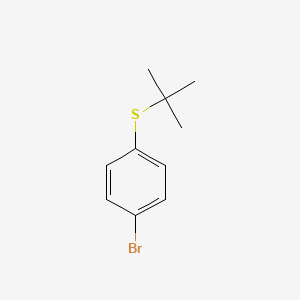

1-Bromo-4-(tert-butylsulfanyl)benzene is an organic compound with the molecular formula C10H13BrS. It is characterized by a bromine atom and a tert-butylsulfanyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Vorbereitungsmethoden

1-Bromo-4-(tert-butylsulfanyl)benzene can be synthesized through several methods:

Synthetic Routes: One common method involves the bromination of 4-(tert-butylsulfanyl)benzene using bromine or a brominating agent under controlled conditions.

Reaction Conditions: The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated.

Industrial Production Methods: Industrial production may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure consistent product quality.

Analyse Chemischer Reaktionen

1-Bromo-4-(tert-butylsulfanyl)benzene undergoes various chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions: Typical reagents include n-butyllithium for lithium-bromide exchange reactions, and the reactions are often carried out at low temperatures (0°C) in solvents like tetrahydrofuran.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-(tert-butylsulfanyl)benzene has several applications in scientific research:

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It may serve as a building block for the development of new drugs and therapeutic agents.

Industry: In industrial applications, it is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-(tert-butylsulfanyl)benzene involves its reactivity towards nucleophiles and electrophiles:

Molecular Targets: The bromine atom and the tert-butylsulfanyl group are key reactive sites that interact with various reagents.

Pathways Involved: The compound can undergo substitution reactions where the bromine atom is replaced, and oxidation reactions where the tert-butylsulfanyl group is transformed.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-(tert-butylsulfanyl)benzene can be compared with other similar compounds:

Biologische Aktivität

1-Bromo-4-(tert-butylsulfanyl)benzene (CAS No. 25752-90-3) is an organic compound characterized by a bromine atom and a tert-butylsulfanyl group attached to a benzene ring. This compound has garnered interest in various fields, including medicinal chemistry and environmental science, due to its potential biological activities and applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H13BrS

- Molecular Weight : 251.18 g/mol

- SMILES Notation : CC(C)(C)c1ccc(Br)cc1S

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules, particularly proteins and enzymes. The tert-butylsulfanyl group can engage in nucleophilic reactions, potentially leading to the inhibition of specific enzyme activities.

Interaction with Enzymes

Research indicates that compounds with sulfanyl groups often exhibit interactions with thiol-containing enzymes, which can result in modifications that either inhibit or activate these enzymes. This mechanism is essential in understanding how this compound might influence cellular processes such as metabolism and signaling pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related brominated compounds, suggesting that this compound may exhibit similar activities. For instance, brominated compounds are known to disrupt bacterial cell membranes and interfere with cellular functions.

| Study | Organism Tested | Effect Observed | Concentration |

|---|---|---|---|

| Study A | Escherichia coli | Inhibition of growth | 100 µg/mL |

| Study B | Staphylococcus aureus | Cell membrane disruption | 50 µg/mL |

Cytotoxicity

In vitro studies have shown that halogenated benzene derivatives can exhibit cytotoxic effects on various cancer cell lines. The cytotoxicity of this compound can be evaluated using assays such as MTT or LDH release assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

Toxicological Profile

The toxicological data for this compound indicate potential risks associated with exposure. Acute toxicity studies reveal that high doses can lead to significant adverse effects in animal models.

Acute Toxicity Studies

In a study involving Sprague-Dawley rats, the median lethal dose (LD50) was determined to be approximately 2,700 mg/kg when administered orally. Observed symptoms included tremors, lethargy, and weight loss.

| Route of Exposure | LD50 (mg/kg) | Symptoms Observed |

|---|---|---|

| Oral | 2,700 | Tremors, weight loss |

| Inhalation | 18,000 | Lethargy, respiratory distress |

Case Studies

Case studies involving exposure to similar compounds highlight the importance of understanding the biological activity and potential health risks associated with this compound.

Case Study 1: Occupational Exposure

A case study reported respiratory issues among workers handling brominated compounds without adequate protective measures. Symptoms included chronic cough and dyspnea.

Case Study 2: Environmental Impact

Environmental assessments have shown that brominated compounds can accumulate in aquatic ecosystems, leading to bioaccumulation in fish species and potential risks to human health through the food chain.

Eigenschaften

IUPAC Name |

1-bromo-4-tert-butylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWRWEGAKBALHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377235 | |

| Record name | 1-bromo-4-(tert-butylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25752-90-3 | |

| Record name | 1-bromo-4-(tert-butylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.